N-(3-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4OS/c1-15-7-8-17(13-16(15)2)20-21(30-3)27-23(26-20)9-11-28(12-10-23)22(29)25-19-6-4-5-18(24)14-19/h4-8,13-14H,9-12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDNCGKTLQSNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)N=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique triazaspiro structure that contributes to its biological activity. The presence of the chlorophenyl and dimethylphenyl groups, along with the methylsulfanyl moiety, suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar triazaspiro structures exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study on a related triazaspiro compound demonstrated a dose-dependent inhibition of cancer cell growth, particularly in breast and lung cancer models. The compound was found to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Antimicrobial Effects
The compound's structural analogs have shown promising antimicrobial activity against various pathogens. Preliminary studies suggest that N-(3-Chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide may exhibit similar effects.
- Data Table: Antimicrobial Activity Against Pathogens
Cardioprotective Properties
Recent studies have focused on the cardioprotective properties of compounds within the same family as N-(3-Chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide. These compounds have been shown to inhibit mitochondrial permeability transition pore (mPTP) opening during myocardial infarction.
- Mechanism of Action : The compounds prevent mitochondrial damage by preserving ATP levels and reducing apoptotic rates during ischemic events .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant changes in potency and selectivity.
- Key Findings :
- The presence of electron-withdrawing groups (like chlorine) enhances activity.
- Methylsulfanyl groups contribute to increased lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
